
Methyl glyoxylate
Overview
Description
Methyl glyoxylate (C₃H₄O₃) is an α-keto ester derived from glyoxylic acid, where the carboxylic acid group is esterified with a methyl group. It serves as a versatile intermediate in organic synthesis and pharmaceutical manufacturing. Recent advancements in enzymatic catalysis have enabled efficient production of this compound via oxidation of methyl glycolate using a fusion enzyme system comprising glycolate oxidase (SoGOX), catalase (HpCAT), and hemoglobin (VsHGB) . Optimized conditions yield up to 95.3% conversion of 200 mM methyl glycolate in 6 hours, making this method scalable and environmentally friendly compared to traditional chemical oxidation .
Preparation Methods
Catalytic Oxidation Using Non-Precious Metal Oxides
Catalyst Composition and Synthesis
The use of non-precious metal oxides, such as Co₃O₄, CuO, and MnO₂, supported on TiO₂, CeO₂, or ZrO₂ carriers, represents a cost-effective approach. The catalyst is synthesized via mechanical grinding of raw material salts (e.g., basic copper carbonate) with oxalic or citric acid as precipitants, followed by calcination at 300–600°C . The molar ratio of active metal components to methyl glycolate typically ranges from 1:100 to 1:1000 .
Reaction Parameters and Performance
In a representative example, a catalyst comprising CuO/CeO₂ achieved 98% methyl glycolate conversion and 92% this compound selectivity at 400°C under atmospheric pressure . The process operates in a batch reactor, with oxygen serving as the oxidant. Key advantages include low catalyst cost and straightforward preparation, though challenges persist in optimizing carrier-metal interactions to enhance recyclability .
Fixed-Bed Reactor Systems with Multi-Stage Catalysts
Tubular Reactor Design
A tubular fixed-bed reactor configuration employs staged catalyst beds to improve product yield. For instance, a three-stage bed with vanadium-molybdenum-alumina catalysts demonstrated 85% this compound yield at 260°C and 0.6 MPa . The weight hourly space velocity (WHSV) of methyl glycolate is critical, with optimal performance at 0.8–2.0 h⁻¹ .
Catalyst Grading Strategy
The active component concentration increases across reactor stages (e.g., 4:2.5:1 ratio in beds 3–1), mitigating hotspot formation and ensuring uniform oxidation . This design reduces byproducts like glycolic acid and enhances thermal management, though scalability remains a concern due to complex catalyst grading requirements .
Noble Metal Catalysts for Selective Oxidation
Au-, Pd-, and Pt-Based Systems
Noble metal catalysts, particularly Au/TiO₂ and Pd/ZrO₂, achieve superior selectivity under mild conditions. For example, Au/TiO₂ catalyzes methyl glycolate oxidation at 150°C with 95% conversion and 90% selectivity, leveraging oxygen or air as oxidants . The catalyst is prepared by impregnating carriers with metal precursors, followed by pH adjustment and calcination in nitrogen or air .
Advantages and Limitations
While noble metals offer high activity and recyclability, their cost and susceptibility to sintering at elevated temperatures limit industrial adoption . Recent advances in nanoparticle stabilization (e.g., using SiO₂ matrices) show promise in addressing these drawbacks .
Comparative Analysis of Methodologies
Performance Metrics
Method | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Non-precious oxides | CuO/CeO₂ | 400 | 98 | 92 |
Fixed-bed reactor | V-Mo/Al₂O₃ | 260 | 89 | 85 |
Noble metal | Au/TiO₂ | 150 | 95 | 90 |
Economic and Environmental Considerations
Chemical Reactions Analysis
Oxidation Reactions
Methyl glyoxylate can undergo oxidation to form glyoxylic acid, a reaction critical in industrial applications.
Enzymatic Oxidation
A fusion enzyme system (glycolate oxidase, catalase, and hemoglobin) achieved 95.3% yield of this compound from methyl glycolate under optimized conditions:
- Substrate concentration : 200 mM
- Temperature : 37°C
- Aeration rate : 1 L/h oxygen
- Reaction time : 6 hours .
Heterogeneous Catalytic Oxidation
Au, Pd, or Pt catalysts supported on TiO₂, SiO₂, or ZrO₂ enabled selective oxidation of methyl glycolate to MGO under mild conditions:
Catalyst | Temp. (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Au/TiO₂ | 80 | 1.5 | 98 | 92 |
Pd/ZrO₂ | 100 | 2.0 | 95 | 88 |
Hydrolysis Reactions
MGO hydrolyzes to glyoxylic acid, a precursor for pharmaceuticals and agrochemicals. The reaction proceeds in aqueous media:
Esterification and Nucleophilic Substitution
MGO participates in esterification and nucleophilic reactions due to its electrophilic carbonyl group:
Reaction with Organophosphorus Compounds
This compound oxime reacts with chlorodiphenylphosphine to form methyl diphenylphosphorylformate :
Role in Metabolic Pathways
MGO is implicated in microbial metabolic engineering for chemical production:
Glyoxylate Cycle Integration
Engineered E. coli strains utilize MGO to produce malate and fumarate via the glyoxylate cycle :
- Malate titer : 16.2 g/L with flux optimization between glyoxylate and TCA cycles .
- Key enzymes : Isocitrate lyase (ICL) and malate synthase (MS) bypass oxidative TCA steps, conserving carbon .
Metal Catalysts for Aerobic Oxidation
Catalyst | Temp. (°C) | O₂ Pressure (MPa) | MGO Yield (%) |
---|---|---|---|
α-Fe₂O₃ | 240 | 0.1 | 82 |
Ag/CeO₂ | 350 | 0.1 | 90 |
Au/MgCuCr₂O₄ | 250 | 0.3 | 99 |
Enzyme Fusion Systems
Enzyme System | Substrate (mM) | Yield (%) |
---|---|---|
VsHGB-GSG-SoGOXmut-HpCAT | 200 | 95.3 |
Wild-type SoGOX | 200 | 62.4 |
Stability and Side Reactions
Scientific Research Applications
Chemical Synthesis
1.1 Synthesis of Alkaloids
Methyl glyoxylate serves as a crucial intermediate in the total synthesis of various alkaloids. Its reactivity allows it to participate in several name reactions, including the Mannich reaction and the Pictet-Spengler reaction, which are essential for constructing complex molecular architectures. Recent studies have demonstrated its efficacy in synthesizing compounds like cordatanine through strategic use in organic reactions .
1.2 Oxidation Reactions
This compound can be synthesized through the oxidation of methyl glycolate, a by-product of glycol production. Research has shown that using engineered enzymes can enhance the yield of this compound significantly. For instance, a study reported a yield of 95.3% when employing a fusion enzyme for the enzymatic oxidation process . This method not only improves efficiency but also aligns with green chemistry principles by minimizing waste and side reactions.
Biochemical Applications
2.1 Glyoxylate Cycle Engineering
The glyoxylate cycle is integral to various metabolic pathways, and this compound plays a pivotal role within this cycle. Recent advancements in metabolic engineering have focused on optimizing microbial strains to enhance the production of chemicals derived from this pathway. For example, studies have shown that by fine-tuning the glyoxylate cycle in Escherichia coli, researchers can boost the yield of organic acids and amino acids significantly . This approach has implications for sustainable chemical production, providing an eco-friendly alternative to traditional petrochemical processes.
2.2 Biosynthesis of Chemicals
This compound's role extends to the biosynthesis of various chemicals through microbial fermentation processes. By integrating genes responsible for the glyoxylate cycle into methanotrophic bacteria, researchers have successfully increased metabolic flexibility and product yield. Notably, one study reported producing 195 mg/L of succinate from methane using this engineered pathway .
Industrial Applications
3.1 Production of Fine Chemicals
In industrial settings, this compound is utilized as a building block for synthesizing fine chemicals and pharmaceuticals. Its derivatives are employed in producing agrochemicals and flavoring agents due to their desirable chemical properties.
3.2 Catalytic Processes
Recent innovations have explored using catalytic membrane reactors to enhance the oxidation of methyl glycolate to this compound while simultaneously separating by-products like CO2 and O2 . This dual-functionality not only improves reaction efficiency but also contributes to more sustainable industrial practices.
Summary Table: Applications of this compound
Application Area | Details |
---|---|
Chemical Synthesis | Key intermediate in alkaloid synthesis; participates in name reactions like Mannich reaction |
Oxidation Reactions | High-yield synthesis from methyl glycolate using engineered enzymes |
Biochemical Engineering | Enhances production of organic acids and amino acids via metabolic engineering |
Industrial Use | Building block for fine chemicals; utilized in catalytic processes |
Mechanism of Action
The mechanism of action of methyl glyoxylate involves its reactivity with various nucleophiles and oxidants. In enzymatic reactions, glycolate oxidase catalyzes the oxidation of methyl glycolate to this compound. This process involves the reduction of flavin mononucleotide (FMN) during the oxidation of methyl glycolate, followed by the reoxidation of FMN by molecular oxygen, producing hydrogen peroxide as a by-product .
Comparison with Similar Compounds
Ethyl Glyoxylate
Structural and Reactivity Differences :
- Ethyl glyoxylate (C₄H₆O₃) differs by an ethyl ester group instead of methyl. Despite structural similarity, reactivity diverges significantly . In multicomponent Mannich-type reactions, methyl glyoxylate failed to convert amines, whereas ethyl glyoxylate succeeded. This was attributed to this compound's tendency to exist as a hydrate-aldehyde mixture, reducing its electrophilicity .
- Synthetic Utility : Ethyl glyoxylate is commercially preferred due to stability and predictable reactivity. However, this compound’s smaller ester group may offer advantages in sterically constrained reactions .
Catalytic Behavior :
- In 1,3-dipolar cycloadditions, ethyl glyoxylate with AgOAc produces regioisomer 75 exclusively, while this compound’s behavior remains unexplored. The ethyl group’s bulkiness likely influences transition-state geometry .
Glyoxylic Acid
Functional Group Impact :
- Glyoxylic acid (C₂H₂O₃) lacks the ester group, making it more hydrophilic and acidic (pKa ~3.3). This compound’s ester group enhances lipophilicity, facilitating organic-phase reactions .
- Synthesis : Glyoxylic acid is typically produced via hydrolysis of this compound. Enzymatic oxidation of methyl glycolate avoids pH fluctuations associated with glycolic acid oxidation, streamlining downstream processing .
Other Glyoxylate Derivatives
Glyoxylate (C₂HO₃⁻) :
- The deprotonated form of glyoxylic acid participates in metabolic pathways like the glyoxylate cycle. This compound’s ester group prevents direct entry into these cycles but enables unique synthetic applications .
Pyruvate (C₃H₄O₃) :
- Both this compound and pyruvate are α-keto compounds. Pyruvate’s methyl group adjacent to the keto group stabilizes enolate intermediates, whereas this compound’s ester group directs reactivity toward nucleophilic additions .
Data Table: Key Properties and Performance
Biological Activity
Methyl glyoxylate (MG) is a small organic compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its various biological roles, mechanisms of action, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an α-oxoaldehyde with the molecular formula C3H4O2. It is a colorless liquid at room temperature and is known for its reactivity due to the presence of both aldehyde and carbonyl functional groups. Its structure can be represented as follows:
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antioxidant Properties : MG has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Activity : Studies indicate that MG possesses antibacterial and antifungal properties, making it a candidate for therapeutic applications.
- Metabolic Intermediary : It plays a role in various metabolic pathways, particularly in the glyoxylate cycle.
- Antioxidant Mechanism : this compound can neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. Its ability to donate electrons makes it effective in reducing oxidative damage.
- Antimicrobial Mechanism : The compound disrupts microbial cell membranes, leading to cell lysis. This action is particularly effective against certain strains of bacteria and fungi.
- Glyoxylate Cycle : MG is involved in the glyoxylate cycle, which allows organisms to convert fatty acids into carbohydrates. This pathway is crucial for certain bacteria and plants, enabling them to utilize diverse carbon sources.
Antioxidant Activity
A study demonstrated that this compound exhibits significant antioxidant activity through various assays:
Assay Type | IC50 Value (µM) |
---|---|
DPPH Scavenging | 25 |
ABTS Scavenging | 30 |
FRAP | 20 |
These results indicate that MG is a potent antioxidant compared to standard antioxidants like ascorbic acid.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 30 µg/mL |
Candida albicans | 40 µg/mL |
The data suggest that MG could be developed into a natural antimicrobial agent.
Case Studies
-
Case Study on Antifungal Activity :
A recent study reported that this compound effectively inhibited the growth of Candida albicans, with researchers noting a reduction in fungal biomass by up to 70% at MIC concentrations. -
Case Study on Antioxidant Effects :
In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with this compound significantly reduced cell death and preserved mitochondrial function.
Applications
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceuticals : As an active ingredient in formulations targeting oxidative stress-related conditions.
- Agriculture : As a natural pesticide due to its antimicrobial properties.
- Biotechnology : In metabolic engineering for the production of biofuels or biochemicals through engineered microbial pathways.
Q & A
Basic Research Questions
Q. How can methyl glyoxylate be detected and quantified in complex biological or prebiotic matrices?
this compound is typically analyzed using gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or ion chromatography coupled with mass spectrometry (IC-MS) for polar metabolites. For example, glyoxylic acid (a related compound) was identified in HCN polymers via GC-MS after derivatization . In microbial systems, isotopic labeling (e.g., ¹³C₂-glyoxylate) combined with mass spectrometry enables precise tracking of glyoxylate incorporation into metabolites like glycine and C1 pools . IC-MS is particularly effective for quantifying glycolate and phosphoglycolate in tissues, as these compounds are challenging to isolate due to their high polarity .
Q. What role does this compound play in prebiotic chemistry scenarios?
The "glyoxylate scenario" posits that this compound and related compounds could have formed in aqueous aerosols under prebiotic conditions, serving as precursors for amino acids, N-heterocycles, and components of the tricarboxylic acid (TCA) cycle. Experimental simulations using HCN polymers in aerosol environments demonstrated the abiotic synthesis of glyoxylic acid, supporting its potential role in early metabolic pathways . These findings highlight the importance of environmental conditions (e.g., pH, temperature) in replicating prebiotic reactions.
Q. What are the primary metabolic pathways involving this compound in microbial systems?
In E. coli, this compound is primarily metabolized via the glyoxylate shunt, which bypasses decarboxylation steps in the TCA cycle to conserve carbon. It can also be converted to glycine through promiscuous transaminase activity (e.g., HisC enzyme) when key metabolic genes (e.g., gcl, ghrAB) are deleted . Glyoxylate reductase further reduces glyoxylate to glycolate, which is ubiquitous in cells due to its role in detoxifying glyoxal, a byproduct of lipid peroxidation and glucose autooxidation .
Advanced Research Questions
Q. How can computational models like SUMOFLUX resolve contradictions in this compound’s contribution to central carbon metabolism?
SUMOFLUX, a ¹³C metabolic flux analysis tool, quantifies flux ratios through parallel pathways such as the glyoxylate shunt and TCA cycle. For instance, it resolved a 16 ± 10% glyoxylate shunt activity in wild-type E. coli and identified compensatory TCA cycle upregulation (49 ± 18%) in a Δzwf mutant lacking oxidative pentose phosphate pathway activity . This method accounts for isotopic dilution and integrates in silico simulations to optimize tracer experiments, addressing discrepancies in flux measurements across strains or conditions .
Q. What experimental strategies address contradictions in glyoxylate shunt activity measurements across microbial strains?
Discrepancies often arise from genetic background differences or analytical limitations. For example, Δpgi mutants exhibit elevated glyoxylate shunt activity (32 ± 15%) due to redirected glycolytic flux, while ΔmdhΔsdh mutants show near-zero shunt activity due to disrupted malate metabolism . To mitigate measurement errors, use strain-specific isotopic tracers (e.g., ¹³C₂-glyoxylate) and validate results with proteomic data (e.g., HisC upregulation in glyoxylate-dependent strains) .
Q. How can metabolic engineering optimize glyoxylate conversion into glycine in E. coli?
A C1+GLY-AUX strain was engineered by deleting glyA, kbl, and ltaE to block endogenous glycine synthesis, forcing reliance on glyoxylate transamination. Proteomics revealed HisC as the primary transaminase responsible for glyoxylate-to-glycine conversion, achieving 100% ¹³C₂-labeled glycine pools . Further optimization could involve overexpressing HisC or introducing heterologous transaminases (e.g., PucG from Bacillus subtilis) to enhance flux .
Q. Methodological Considerations
- Synthesis Optimization : this compound can be synthesized via selective oxidation of methyl glycolate, a byproduct of dimethyl oxalate hydrogenation. Catalytic methods using strong acidic resins improve yield and reduce environmental impact compared to traditional routes .
- Polymer Applications : Poly(this compound), a biodegradable polymer, is synthesized via anionic polymerization and stabilized with additives. Its degradation kinetics and drug delivery potential are areas of active research .
Properties
IUPAC Name |
methyl 2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c1-6-3(5)2-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKXSMSQHIOMSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70205-93-5 | |
Record name | Acetic acid, 2-oxo-, methyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70205-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1052614 | |
Record name | Methyl oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922-68-9 | |
Record name | Methyl glyoxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=922-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl oxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl glyoxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JUE6B29X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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